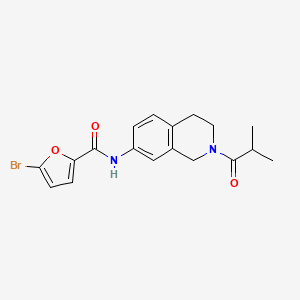

5-bromo-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O3/c1-11(2)18(23)21-8-7-12-3-4-14(9-13(12)10-21)20-17(22)15-5-6-16(19)24-15/h3-6,9,11H,7-8,10H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFLGFRVAVXLLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific reagents such as N-bromosuccinimide (NBS) for bromination and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.

Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

- Molecular Formula : C18H20BrN3O2

- Molecular Weight : 392.27 g/mol

- CAS Number : 955738-51-9

The unique structure of this compound contributes to its biological activity, particularly in the modulation of various biochemical pathways.

Research has indicated that 5-bromo-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide exhibits a range of biological activities:

- Antitumor Activity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Its mechanism involves the induction of apoptosis and the inhibition of cell proliferation. For instance, one study reported significant cytotoxic effects against human breast cancer cells (MCF-7) and human lung cancer cells (A549) .

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have indicated its ability to reduce reactive oxygen species (ROS) levels in neuronal cultures .

- Anti-inflammatory Properties : Research has highlighted the anti-inflammatory potential of this compound by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests its potential use in treating inflammatory diseases .

Case Studies

Several case studies have illustrated the applications of this compound:

- Case Study on Cancer Treatment : A recent study focused on the effects of this compound on colorectal cancer cells. The results showed a dose-dependent reduction in cell viability and an increase in apoptotic markers following treatment with varying concentrations of the compound .

- Neuroprotection in Animal Models : In vivo studies using mouse models of neurodegeneration demonstrated that administration of this compound significantly improved cognitive function and reduced neuroinflammation markers compared to control groups .

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the isobutyryl group play crucial roles in binding to enzymes or receptors, potentially inhibiting or activating their functions. The tetrahydroisoquinoline moiety may also contribute to the compound’s overall activity by stabilizing the interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core and exhibit similar biological activities.

Bromo-substituted furan derivatives: These compounds have a bromine atom attached to a furan ring, similar to the target compound.

Isobutyryl-substituted compounds: These compounds contain an isobutyryl group, which can influence their chemical and biological properties.

Uniqueness

5-bromo-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

5-bromo-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide (CAS No. 955738-51-9) is a complex organic compound that has attracted significant attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves several steps including bromination and amide formation. Key reagents include N-bromosuccinimide (NBS) for bromination and various coupling agents to facilitate the reaction between the furan and isoquinoline moieties. The synthetic pathway can be optimized for yield and purity using techniques such as continuous flow chemistry.

Antimicrobial Properties

Preliminary studies suggest that derivatives of tetrahydroisoquinoline exhibit antimicrobial activity against various pathogens. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. This activity is often attributed to the structural features common in isoquinoline derivatives which enhance their interaction with microbial cell membranes .

Antitumor Activity

Research indicates that compounds with similar structures exhibit antitumor effects through mechanisms involving apoptosis induction and cell cycle arrest. For example, tetrahydroisoquinoline-based compounds have been evaluated for their ability to inhibit key signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis rates . Specific studies have demonstrated that certain derivatives can inhibit tumor growth in xenograft models.

Neuroprotective Effects

The neuroprotective potential of this compound is also under investigation. Compounds from the tetrahydroisoquinoline class are known to interact with neurotransmitter systems, particularly by modulating serotonin and dopamine transporters. This suggests a potential role in treating neurodegenerative diseases or mood disorders .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to cancer and microbial resistance.

- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective effects.

- Oxidative Stress Reduction : Some studies suggest that similar compounds exhibit antioxidant properties which may contribute to their protective effects against cellular damage.

Case Studies

A series of case studies have highlighted the efficacy of related compounds in various biological assays:

- Antibacterial Activity : A study demonstrated that related isoquinoline derivatives exhibited minimum inhibitory concentrations (MIC) against pathogens like Staphylococcus aureus and Escherichia coli ranging from 25 to 50 µg/ml .

- Anticancer Efficacy : In vitro studies showed that tetrahydroisoquinoline derivatives could inhibit cancer cell lines with IC50 values indicating potent activity at low concentrations .

- Neuroprotective Studies : Animal models treated with tetrahydroisoquinoline derivatives displayed improved outcomes in behavioral tests associated with neurodegeneration .

Comparative Analysis

Q & A

Q. What are the key synthetic strategies for 5-bromo-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide?

The synthesis involves a multi-step approach:

Brominated Furan Core Formation : Introduce the 5-bromo substituent on furan-2-carboxylic acid via electrophilic aromatic substitution or coupling reactions (e.g., using NBS or bromine in acetic acid) .

Tetrahydroisoquinoline Functionalization : Modify the tetrahydroisoquinoline core at the 2-position with an isobutyryl group via acylation (e.g., using isobutyryl chloride and a base like triethylamine) .

Amide Coupling : Link the brominated furan-2-carboxylic acid to the modified tetrahydroisoquinoline using coupling agents like HATU or EDC in solvents such as DCM or DMF .

Key Optimization : Reaction conditions (e.g., 0–5°C for bromination, 12–24 hr coupling time) and purification (HPLC or column chromatography) are critical for yields >70% .

Q. Which spectroscopic techniques are most effective for structural confirmation?

Q. What initial biological screening assays are recommended?

- In Vitro Binding Assays : Use fluorescence polarization or SPR to assess affinity for targets like kinases or GPCRs, given the tetrahydroisoquinoline moiety’s known receptor interactions .

- Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via MTT assays .

- Solubility and Stability : Evaluate in PBS (pH 7.4) and simulated gastric fluid using HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Core Modifications :

- Assay Design :

Q. How should researchers address contradictory bioactivity data across studies?

- Orthogonal Assays : Validate initial findings (e.g., enzyme inhibition) with cell-based functional assays (e.g., cAMP ELISA for GPCR activity) .

- Dose-Response Analysis : Test compound concentrations across 5–6 logs to rule out off-target effects at high doses .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .

Q. What in vivo models are suitable for pharmacokinetic (PK) and efficacy studies?

- Rodent Models :

- Tissue Distribution : Use radiolabeled compound (¹⁴C) to quantify accumulation in target organs .

Q. What computational methods predict off-target interactions or toxicity?

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify potential off-targets (e.g., cytochrome P450 isoforms) .

- ADMET Prediction : Tools like SwissADME or ProTox-II assess hepatotoxicity, Ames mutagenicity, and hERG inhibition risks .

- MD Simulations : Run 100-ns simulations (GROMACS) to evaluate compound stability in target binding pockets .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields?

- Variable Reaction Conditions : notes yield dependence on solvent (DCM vs. THF) and coupling agent (EDC vs. HATU). Replicate protocols with strict temperature control (±2°C) .

- Impurity Interference : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate pure product and re-calculate yields .

Q. Why do biological activities vary across structurally similar compounds?

- Subtle Structural Differences : For example, replacing the furan’s bromine with chlorine ( vs. 9) alters logP (2.1 vs. 1.8), affecting membrane permeability .

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.